trans-3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid
trans-3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid
trans-2, 3, 4-Trimethoxycinnamate, also known as 3-(2, 3, 4-trimethoxyphenyl)acrylic acid or 3-(2, 3, 4-trimethoxyphenyl)-2-propenoate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. trans-2, 3, 4-Trimethoxycinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-2, 3, 4-Trimethoxycinnamate has been found in human prostate tissue.
Brand Name:
Vulcanchem
CAS No.:
116406-19-0
VCID:
VC0176962
InChI:
InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+
SMILES:
COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
Molecular Formula:
C12H14O5
Molecular Weight:
238.24 g/mol
trans-3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid
CAS No.: 116406-19-0
Main Products
VCID: VC0176962
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol
CAS No. | 116406-19-0 |
---|---|
Product Name | trans-3-(2,3,4-Trimethoxyphenyl)-2-propenoic acid |
Molecular Formula | C12H14O5 |
Molecular Weight | 238.24 g/mol |
IUPAC Name | (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ |
Standard InChIKey | ZYOPDNLIHHFGEC-FNORWQNLSA-N |
Isomeric SMILES | COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC |
SMILES | COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC |
Canonical SMILES | COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC |
Physical Description | Solid |
Description | trans-2, 3, 4-Trimethoxycinnamate, also known as 3-(2, 3, 4-trimethoxyphenyl)acrylic acid or 3-(2, 3, 4-trimethoxyphenyl)-2-propenoate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. trans-2, 3, 4-Trimethoxycinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-2, 3, 4-Trimethoxycinnamate has been found in human prostate tissue. |
Synonyms | (Z)-3-(2,3,4-trimethoxyphenyl)acrylic acid 3-(2,3,4-trimethoxyphenyl)acrylic acid |
PubChem Compound | 735841 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume